Bifunctional Electrophilicity vs. Octanoyl Chloride
2-Bromooctanoyl bromide possesses two electrophilic centers: the acyl bromide carbon and the alpha-bromine-substituted carbon. This contrasts with octanoyl chloride, which has only the acyl chloride as an electrophile. The alpha-bromine allows for subsequent nucleophilic substitution or elimination reactions after the initial acylation, a feature absent in the comparator .
| Evidence Dimension | Number of Reactive Electrophilic Centers |
|---|---|
| Target Compound Data | 2 (Acyl bromide and alpha-bromo carbon) |
| Comparator Or Baseline | 1 (Acyl chloride only for Octanoyl Chloride) |
| Quantified Difference | +1 electrophilic center |
| Conditions | Structural analysis based on molecular formula (C8H14Br2O vs. C8H15ClO) |
Why This Matters
This bifunctionality is essential for multi-step synthetic sequences where an acylation must be followed by a functionalization at the alpha-position.
